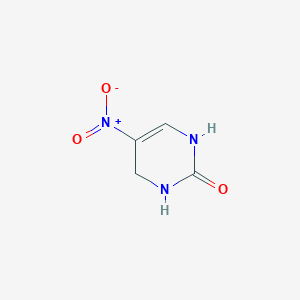
5-Nitro-3,4-dihydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones It is characterized by the presence of a nitro group at the 5-position and a carbonyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-nitro-3,4-dihydropyrimidin-2(1H)-one involves the three-component condensation of α-nitroacetophenone, aromatic aldehydes, and methylurea. This reaction typically proceeds under acidic conditions and can be catalyzed by various acids, including etidronic acid . The reaction conditions often involve heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve optimizing the aforementioned synthetic route for large-scale production. This would include the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Nitro-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or further oxidation products.
Reduction: Formation of 5-amino-3,4-dihydropyrimidin-2(1H)-one.
Substitution: Formation of various substituted dihydropyrimidinones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiarrhythmic properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
作用机制
The mechanism of action of 5-nitro-3,4-dihydropyrimidin-2(1H)-one is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antiarrhythmic activity may be attributed to its ability to modulate ion channels in cardiac cells, thereby stabilizing the cardiac rhythm . Further research is needed to fully understand the molecular mechanisms underlying its effects.
相似化合物的比较
5-Nitro-3,4-dihydropyrimidin-2(1H)-one can be compared with other dihydropyrimidinones, such as:
4,6-Diaryl-5-nitro-3,4-dihydropyrimidin-2(1H)-ones: These compounds have similar structures but differ in the substitution pattern on the aromatic rings.
5-Amino-3,4-dihydropyrimidin-2(1H)-one: This compound is a reduced form of this compound and exhibits different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
属性
分子式 |
C4H5N3O3 |
|---|---|
分子量 |
143.10 g/mol |
IUPAC 名称 |
5-nitro-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1H,2H2,(H2,5,6,8) |
InChI 键 |
VESNFRYSGAVIRD-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CNC(=O)N1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


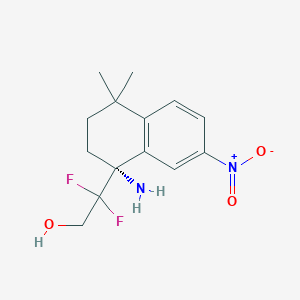



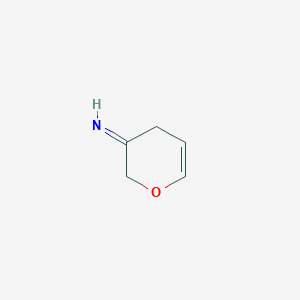
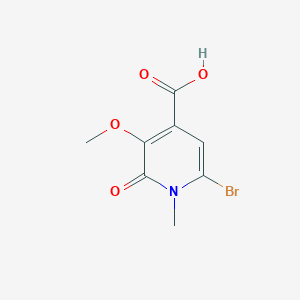
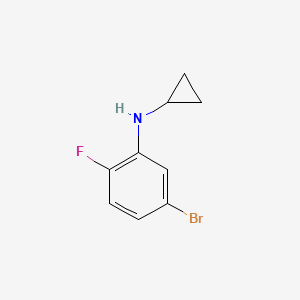
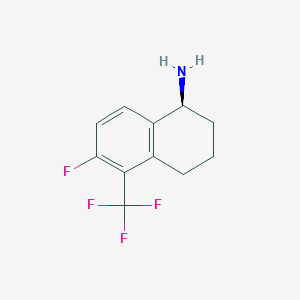
![7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13106066.png)
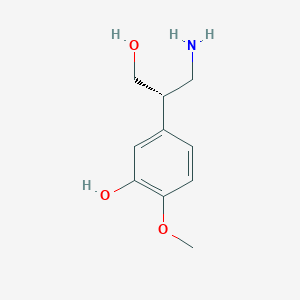

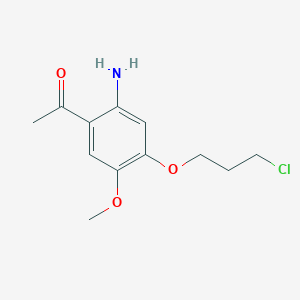
![rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13106090.png)
![1,4-Dihydropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13106104.png)
